Pyz7-D-Trp8-SRIF

Description

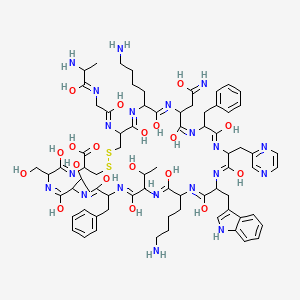

Pyz⁷-D-Trp⁸-SRIF is a synthetic 14-residue analog of somatostatin (SRIF-14), a peptide hormone that inhibits growth hormone secretion and regulates neurotransmission. This compound features a pyroglutamate (Pyz) residue at position 7 and a D-tryptophan (D-Trp) substitution at position 8, structural modifications designed to enhance receptor subtype selectivity and metabolic stability .

Somatostatin receptors (SSTR1–5) exhibit distinct tissue distributions and physiological roles. Pyz⁷-D-Trp⁸-SRIF is reported to act as an agonist, with a noted affinity for SSTR4 based on clinical target profiles . Its design aligns with broader efforts to optimize SRIF analogs for therapeutic applications in neuroendocrine tumors, Alzheimer’s disease, and HCV infection .

Properties

Molecular Formula |

C74H102N20O19S2 |

|---|---|

Molecular Weight |

1639.9 g/mol |

IUPAC Name |

19,34-bis(4-aminobutyl)-37-[[2-[(2-amino-1-hydroxypropylidene)amino]-1-hydroxyethylidene]amino]-13,28-dibenzyl-6,9,12,15,18,21,24,27,30,33,36-undecahydroxy-10,16-bis(1-hydroxyethyl)-31-(2-hydroxy-2-iminoethyl)-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-25-(pyrazin-2-ylmethyl)-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriaconta-5,8,11,14,17,20,23,26,29,32,35-undecaene-4-carboxylic acid |

InChI |

InChI=1S/C74H102N20O19S2/c1-39(77)62(100)82-35-59(99)83-56-37-114-115-38-57(74(112)113)92-70(108)55(36-95)91-73(111)61(41(3)97)94-69(107)51(29-43-18-8-5-9-19-43)90-72(110)60(40(2)96)93-64(102)49(23-13-15-25-76)84-66(104)52(30-44-33-81-47-21-11-10-20-46(44)47)87-67(105)53(31-45-34-79-26-27-80-45)88-65(103)50(28-42-16-6-4-7-17-42)86-68(106)54(32-58(78)98)89-63(101)48(85-71(56)109)22-12-14-24-75/h4-11,16-21,26-27,33-34,39-41,48-57,60-61,81,95-97H,12-15,22-25,28-32,35-38,75-77H2,1-3H3,(H2,78,98)(H,82,100)(H,83,99)(H,84,104)(H,85,109)(H,86,106)(H,87,105)(H,88,103)(H,89,101)(H,90,110)(H,91,111)(H,92,108)(H,93,102)(H,94,107)(H,112,113) |

InChI Key |

BUGNDGJWDYBQHT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1C(=NC(C(=NC(C(=NC(C(=NC(CSSCC(C(=NC(C(=NC(C(=NC(C(=NC(C(=NC(C(=NC(C(=N1)O)CCCCN)O)CC2=CNC3=CC=CC=C32)O)CC4=NC=CN=C4)O)CC5=CC=CC=C5)O)CC(=N)O)O)CCCCN)O)N=C(CN=C(C(C)N)O)O)C(=O)O)O)CO)O)C(C)O)O)CC6=CC=CC=C6)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyz7-D-Trp8-SRIF involves the incorporation of specific amino acid residues into the somatostatin sequence. The key steps include:

Solid-phase peptide synthesis (SPPS): This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.

Incorporation of D-tryptophan at position 8: This modification enhances the stability of the peptide.

Incorporation of pyrazinylalanine at position 7: This substitution aims to improve receptor binding affinity and selectivity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques are employed to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Pyz7-D-Trp8-SRIF undergoes various chemical reactions, including:

Oxidation: The tryptophan residue can be oxidized under specific conditions.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

Substitution: Specific amino acid residues can be substituted to alter the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Amino acid derivatives and coupling reagents like HBTU or HATU.

Major Products Formed

The major products formed from these reactions include modified peptides with altered stability, binding affinity, and selectivity.

Scientific Research Applications

Pyz7-D-Trp8-SRIF has a wide range of scientific research applications:

Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

Biology: Investigated for its role in regulating endocrine functions and receptor binding studies.

Medicine: Potential therapeutic applications in treating growth hormone secretion disorders and endocrine tumors.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

Pyz7-D-Trp8-SRIF exerts its effects by binding to somatostatin receptors (SSTR1-5). The binding inhibits adenylyl cyclase activity, reducing cyclic AMP levels and subsequently inhibiting hormone secretion. The compound also activates the mitogen-activated protein kinase (MAPK) cascade, leading to antiproliferative effects in tumor cells .

Comparison with Similar Compounds

Structural Modifications

Key structural differences among SRIF analogs determine receptor specificity and pharmacokinetic properties:

| Compound | Position 7 Modification | Position 8 Modification | Additional Features |

|---|---|---|---|

| Pyz⁷-D-Trp⁸-SRIF | Pyroglutamate (Pyz) | D-Tryptophan | Linear 14-residue backbone |

| [L-Msa⁷-D-Trp⁸]-SRIF | Methanesulfonyl (Msa) | D-Tryptophan | Enhanced SSTR2 selectivity |

| Pyz¹¹-D-Trp⁸-SRIF | Pyroglutamate (Pyz) | D-Tryptophan | Pyz at position 11 |

| DfP⁶-SRIF | – | – | Fluorinated D-phenylalanine (DfP) |

| Cha³-SRIF | – | – | Cyclohexylalanine (Cha) at position 3 |

- Fluorinated Analogs : DfP-containing analogs (e.g., DfP⁶-SRIF) leverage aromatic fluorination to strengthen hydrophobic interactions with SSTR2/5, contrasting with Pyz⁷-D-Trp⁸-SRIF’s SSTR4 preference .

- Cha Residues : Cha³-SRIF substitutes a bulky cyclohexyl group to stabilize α-helical structures, a feature absent in Pyz⁷-D-Trp⁸-SRIF .

Receptor Binding Affinity and Selectivity

Receptor selectivity profiles highlight functional distinctions:

| Compound | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 | Primary Target |

|---|---|---|---|---|---|---|

| Pyz⁷-D-Trp⁸-SRIF | ± | + | ± | +++ | + | SSTR4 |

| [L-Msa⁷-D-Trp⁸]-SRIF | – | +++ | – | – | – | SSTR2 |

| SRIF-14 | ++ | ++ | ++ | ++ | ++ | Pan-SSTR |

| DfP⁶-SRIF | – | +++ | – | – | +++ | SSTR2/SSTR5 |

| CGP 23996 | – | – | – | +++ | – | SSTR4 |

- Pyz⁷-D-Trp⁸-SRIF vs. [L-Msa⁷-D-Trp⁸]-SRIF : The methanesulfonyl group at position 7 in the latter drives SSTR2 specificity (>100-fold selectivity over SSTR4), whereas Pyz⁷-D-Trp⁸-SRIF favors SSTR4 .

- Comparison with SRIF-14: Native SRIF-14 binds all subtypes non-selectively, whereas Pyz⁷-D-Trp⁸-SRIF’s modifications reduce SSTR1/3 affinity while enhancing SSTR4 engagement .

- Fluorinated Analogs : DfP⁶-SRIF’s fluorophenyl group enhances SSTR2/5 binding, a divergent mechanism from Pyz⁷-D-Trp⁸-SRIF’s pyroglutamate-driven SSTR4 activity .

Pharmacokinetic and Stability Profiles

- Serum Stability : Pyz⁷-D-Trp⁸-SRIF demonstrates improved resistance to enzymatic degradation compared to SRIF-14, attributed to D-Trp⁸ and Pyz⁷ reducing protease cleavage .

- Metabolic Clearance : Cha-containing analogs (e.g., Cha³-SRIF) exhibit prolonged half-lives due to stabilized secondary structures, whereas Pyz⁷-D-Trp⁸-SRIF relies on linear backbone modifications .

Research Findings and Implications

- Therapeutic Potential: Pyz⁷-D-Trp⁸-SRIF’s SSTR4 affinity positions it for trials in Alzheimer’s disease, where SSTR4 modulation may mitigate amyloid-beta toxicity .

- Limitations : Unlike octreotide (a cyclic SRIF analog), Pyz⁷-D-Trp⁸-SRIF’s linear structure may limit oral bioavailability, necessitating parenteral administration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.